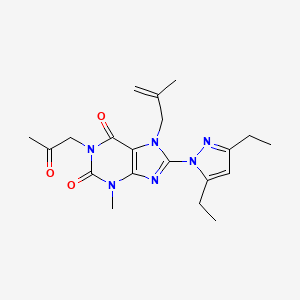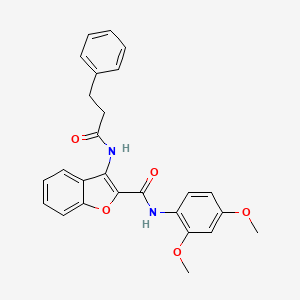
N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, also known as DPBA, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine. DPBA belongs to the class of benzofuran derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Applications De Recherche Scientifique
Synthesis and Material Applications
N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, as part of the broader family of benzofuran-2-carboxamide derivatives, has been investigated for various applications, particularly in materials science. For instance, aromatic polyamides incorporating ether-carboxylic acids derived from similar molecular structures exhibit remarkable thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, which are crucial properties for advanced materials applications. These polyamides show high glass transition temperatures and significant weight loss temperatures, indicating their potential use in high-performance materials (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Neuroprotective and Antioxidant Effects
The neuroprotective and antioxidant properties of benzofuran-2-carboxamide derivatives have been explored, highlighting their potential in neurodegenerative disease treatment. Novel derivatives of this compound class have demonstrated considerable protection against excitotoxic neuronal cell damage and possess potent anti-excitotoxic, ROS scavenging, and antioxidant activities. This suggests their utility in designing drugs for neuroprotection and antioxidant therapy (Jungsook Cho et al., 2015).
Antihyperlipidemic Activity
In the domain of pharmacology, certain N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and tested for their antihyperlipidemic activity. These compounds have shown significant effects in lowering plasma triglyceride levels and increasing high-density lipoprotein cholesterol in vivo, indicating their potential as lipid-lowering agents. This opens avenues for their use in treating hyperlipidemia and associated coronary heart diseases (T. Al-qirim et al., 2012).
Antimicrobial and Antistaphylococcal Activity
Benzofuran-2-carboxamide derivatives have also been synthesized and evaluated for their antistaphylococcal activity, demonstrating significant efficacy against Staphylococcus aureus, including methicillin-resistant strains. These findings indicate their potential in addressing antimicrobial resistance and developing new therapeutic agents (M. O. Püsküllü et al., 2015).
Anti-inflammatory, Analgesic, and Antipyretic Properties
Moreover, benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents have been synthesized, showcasing their versatile pharmaceutical applications. These compounds exhibit potent activities, making them valuable candidates for drug discovery in treating various inflammatory and pain conditions (Yong-Sheng Xie et al., 2014).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-31-18-13-14-20(22(16-18)32-2)27-26(30)25-24(19-10-6-7-11-21(19)33-25)28-23(29)15-12-17-8-4-3-5-9-17/h3-11,13-14,16H,12,15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCUKVWHVPOICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


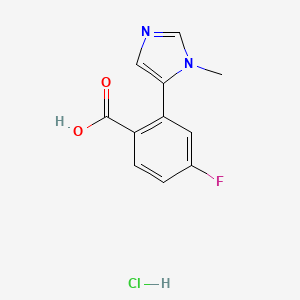

![1-Tert-butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B2712427.png)
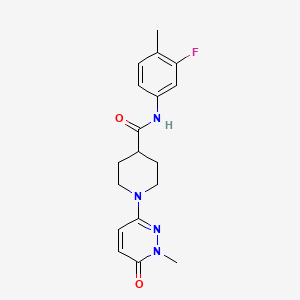
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2712430.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2712432.png)
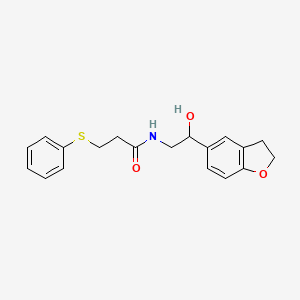

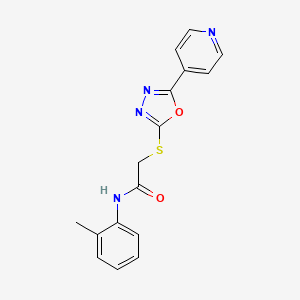

![Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2712439.png)

